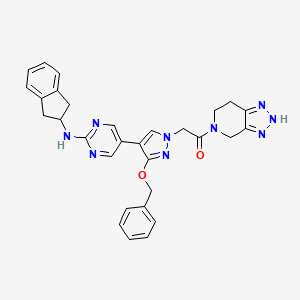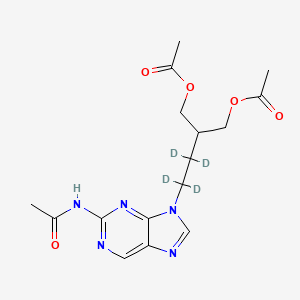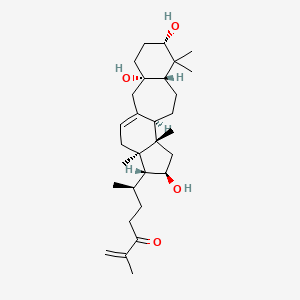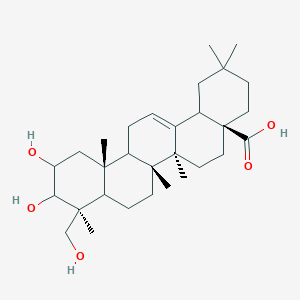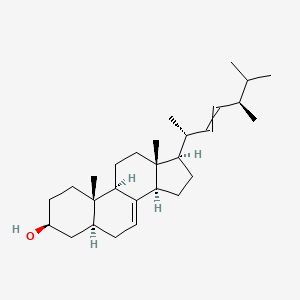
5a-Ergosta-7,22-dien-3b-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Ergosta-7,22-dien-3β-ol can be achieved through several routes. One common method involves the reduction of ergosterol, a precursor sterol, using specific reagents and conditions. For example, ergosterol can be reduced using hydrogenation techniques to yield 5α-Ergosta-7,22-dien-3β-ol .
Industrial Production Methods
Industrial production of 5α-Ergosta-7,22-dien-3β-ol typically involves extraction from natural sources, such as marine organisms. The extraction process often includes solvent extraction using acetone and methanol, followed by purification steps to isolate the desired sterol .
Chemical Reactions Analysis
Types of Reactions
5α-Ergosta-7,22-dien-3β-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sterol into different oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds in the sterol structure.
Substitution: Substitution reactions can introduce new functional groups into the sterol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., bromine) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized sterol derivatives, while reduction can produce saturated sterols .
Scientific Research Applications
5α-Ergosta-7,22-dien-3β-ol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other sterol derivatives.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research has shown its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5α-Ergosta-7,22-dien-3β-ol involves modulation of various molecular pathways. It has been shown to prevent CHOP-mediated ER-stress and NF-κB activation, which are key pathways in inflammation . Additionally, it induces apoptosis and cell cycle arrest in cancer cells by affecting DNA synthesis and promoting caspase-3 and -9 activities .
Comparison with Similar Compounds
5α-Ergosta-7,22-dien-3β-ol can be compared with other similar sterols, such as:
Ergosterol: A precursor sterol with similar structure but different biological activities.
Ergosta-5,7,22-trien-3-ol: Another sterol with additional double bonds in its structure.
Ergosta-7,22-dien-3-one: A ketone derivative of 5α-Ergosta-7,22-dien-3β-ol.
The uniqueness of 5α-Ergosta-7,22-dien-3β-ol lies in its specific biological activities and its presence in marine organisms, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 |
InChI Key |
QOXPZVASXWSKKU-ZRKHGVCBSA-N |
Isomeric SMILES |
C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


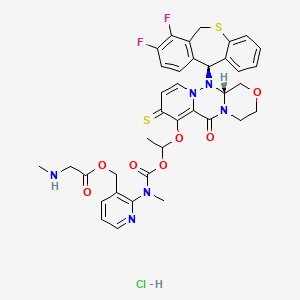

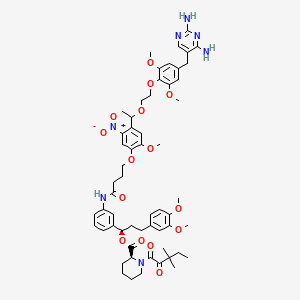
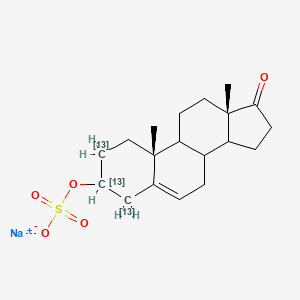
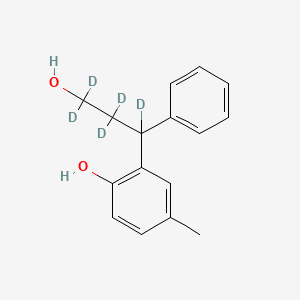

oxane-2-carboxylic acid](/img/structure/B12425644.png)
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)

![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
